molecular formula C14H12N4O2 B14316215 1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide CAS No. 113814-52-1

1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide

Cat. No.: B14316215
CAS No.: 113814-52-1
M. Wt: 268.27 g/mol
InChI Key: VWDCRGCGKFQHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This particular compound has a unique structure that combines a benzimidazole core with a pyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the pyridine ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki coupling, using a pyridine boronic acid derivative and a halogenated benzimidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a probe for imaging specific proteins or cellular structures.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-N-(pyridin-3-yl)-1H-benzimidazole-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    1-Methoxy-N-(pyridin-2-yl)-1H-benzimidazole-2-carboxamide: Another isomer with the pyridine ring attached at the 2-position.

    1-Methoxy-N-(quinolin-4-yl)-1H-benzimidazole-2-carboxamide: Similar structure with a quinoline ring instead of a pyridine ring.

Uniqueness

1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

113814-52-1

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

1-methoxy-N-pyridin-4-ylbenzimidazole-2-carboxamide

InChI

InChI=1S/C14H12N4O2/c1-20-18-12-5-3-2-4-11(12)17-13(18)14(19)16-10-6-8-15-9-7-10/h2-9H,1H3,(H,15,16,19)

InChI Key

VWDCRGCGKFQHOZ-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2N=C1C(=O)NC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.